![molecular formula C14H10ClFO3 B6364555 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1179027-17-8](/img/structure/B6364555.png)
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%
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Overview
Description
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% (4-CMBFBA-95) is a chemical compound with a wide variety of applications in scientific research. It is a white crystalline solid with a melting point of 143-145 °C. 4-CMBFBA-95 is used in numerous biochemistry and physiology experiments due to its ability to interact with biological systems.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% has numerous applications in scientific research. It is used in the study of the structure and function of proteins, as a reagent in the synthesis of pharmaceuticals, and as a fluorescent probe for the detection of nitric oxide. In addition, 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is used in the study of enzyme kinetics and the study of the interaction between drugs and their targets.
Mechanism of Action
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% binds to proteins and other biological molecules through hydrophobic interactions and hydrogen bonding. Its high fluorescence quantum yield and low photobleaching rate make it an ideal fluorescent probe for the study of biological systems. In addition, 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% can be used to detect the presence of nitric oxide in biological systems.
Biochemical and Physiological Effects
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% has been shown to have no significant effect on the biochemical or physiological processes of cells. It has been used as a fluorescent probe in numerous cell-based studies with no adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is its high fluorescence quantum yield and low photobleaching rate, which makes it an ideal fluorescent probe for the study of biological systems. In addition, it is relatively inexpensive and easy to synthesize. The main limitation of 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are numerous potential future directions for the use of 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% in scientific research. It could be used as a fluorescent probe for the detection of other molecules such as amino acids, carbohydrates, and metabolites. In addition, it could be used in the study of protein-protein interactions and the study of enzyme kinetics. 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% could also be used in the development of new pharmaceuticals and in the study of drug-target interactions. Finally, it could be used in the study of cell signaling pathways and the study of the effects of drugs on biological systems.
Synthesis Methods
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% can be synthesized in a two-step process. First, 5-chloro-2-methoxyphenyl-2-fluorobenzoic acid (CMBFBA) is synthesized from the reaction of 2-fluorobenzoic acid and 5-chloro-2-methoxyphenol in the presence of anhydrous sodium acetate and acetic anhydride. The reaction is carried out in an inert atmosphere at a temperature of 50-60°C. After the reaction is complete, the CMBFBA is then purified by crystallization at a temperature of 0-5°C. Finally, the CMBFBA is converted to 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% by heating it in an inert atmosphere at a temperature of 140-145°C.
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPLTYJQUMKYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681158 |
Source
|
Record name | 5'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid | |
CAS RN |
1179027-17-8 |
Source
|
Record name | 5'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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